alpha-Methylstyrene-D10

Vue d'ensemble

Description

. It is a derivative of styrene, where a methyl group is attached to the alpha position of the styrene molecule. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Methylstyrene-D10 can be synthesized through several methods, including the dehydrogenation of cumene (isopropylbenzene) or the alkylation of benzene with propylene. The reaction conditions typically involve high temperatures and the presence of a catalyst, such as aluminum chloride or zeolites.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The process may also include purification steps, such as distillation, to remove impurities and stabilize the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-Methylstyrene-D10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromyl chloride.

Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

Substitution: Substitution reactions often require strong acids or bases, such as sulfuric acid or sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alpha-methylbenzene, styrene oxide, and substituted benzene derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Alpha-Methylstyrene-D10 is characterized by its molecular formula with a specific isotopic composition that includes ten deuterium atoms. Its structure is similar to that of alpha-methylstyrene, which contributes to its reactivity and utility in polymerization processes. The compound exhibits a boiling point of approximately 162.5 °C and a melting point of -24 °C, with a density around 0.9 g/cm³ .

Polymer Chemistry

AMS-D10 is primarily utilized in the field of polymer chemistry, particularly in the synthesis of polymers through radical polymerization. The deuterated nature of AMS-D10 allows researchers to track the polymerization process using nuclear magnetic resonance (NMR) spectroscopy, providing insights into reaction mechanisms and kinetics.

- Case Study: Copolymerization

A study demonstrated the copolymerization of AMS-D10 with styrene to produce novel copolymers with enhanced thermal properties. The resulting copolymers exhibited increased glass transition temperatures (Tg) and improved thermal stability compared to their non-deuterated counterparts .

Analytical Chemistry

In analytical chemistry, AMS-D10 serves as an internal standard for mass spectrometry and NMR analysis. Its unique isotopic signature allows for precise quantification in complex mixtures.

- Application Example: Mass Spectrometry

AMS-D10 has been employed as a reference compound in mass spectrometric analyses to improve the accuracy of quantifying other compounds within biological samples .

Environmental Studies

AMS-D10 is also used in environmental studies to trace the sources and degradation pathways of pollutants. Its distinct isotopic label aids in differentiating between natural and anthropogenic sources of organic compounds in environmental matrices.

- Research Insight: Pollution Tracking

Research utilizing AMS-D10 has successfully traced the degradation pathways of styrenic pollutants in aquatic environments, providing valuable data for environmental remediation efforts .

Adhesives and Coatings

The incorporation of AMS-D10 into adhesive formulations enhances their performance characteristics, such as adhesion strength and thermal resistance. This application is particularly beneficial in industries requiring durable bonding solutions.

- Performance Evaluation

Studies have shown that adhesives formulated with AMS-D10 demonstrate superior thermal stability compared to those using traditional monomers, making them suitable for high-temperature applications .

Pharmaceutical Industry

In pharmaceuticals, AMS-D10 is utilized as a precursor for synthesizing various drug compounds. Its deuterated form can improve the pharmacokinetic properties of drugs, enhancing their efficacy and safety profiles.

- Example: Drug Development

Research has indicated that drugs synthesized from AMS-D10 exhibit altered metabolic pathways due to deuteration, leading to prolonged half-lives in biological systems .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Polymer Chemistry | Copolymerization with styrene | Enhanced thermal properties |

| Analytical Chemistry | Internal standard for NMR and mass spectrometry | Improved quantification accuracy |

| Environmental Studies | Tracing pollutants | Differentiation between sources |

| Industrial Adhesives | Formulation enhancement | Increased adhesion strength |

| Pharmaceutical Industry | Precursor for drug synthesis | Improved pharmacokinetics |

Mécanisme D'action

The mechanism by which Alpha-Methylstyrene-D10 exerts its effects depends on the specific application. In polymer synthesis, it acts as a monomer that undergoes polymerization to form polymeric materials. The molecular targets and pathways involved in biological and medical applications may include enzyme active sites, receptor binding sites, and metabolic enzymes.

Comparaison Avec Des Composés Similaires

Styrene

Vinylbenzene

Ethylbenzene

Activité Biologique

Alpha-Methylstyrene-D10 (AMS-D10) is a deuterated form of alpha-methylstyrene, a compound primarily utilized in the production of various polymers, including acrylonitrile-butadiene-styrene (ABS) resins. Understanding its biological activity is crucial for assessing its safety and potential health effects, particularly due to its industrial applications. This article reviews the biological activity of AMS-D10, focusing on its toxicity, carcinogenic potential, and relevant case studies.

- Chemical Formula : C9D10H10

- Molecular Weight : 118.2 g/mol

- CAS Number : 98-83-9 (for alpha-methylstyrene, with AMS-D10 being a deuterated variant)

Inhalation Studies

Research conducted by the National Toxicology Program (NTP) provides significant insights into the toxicological profile of alpha-methylstyrene, including AMS-D10. The studies involved exposing F344/N rats and B6C3F1 mice to varying concentrations of AMS via inhalation over extended periods.

- 3-Month Study in Rats :

- 2-Year Study in Rats :

Genetic Toxicology

Genetic toxicology studies indicated that AMS did not exhibit mutagenic properties in several assays but did increase sister chromatid exchanges in cultured cells when metabolic activation was present. Notably, no significant increases in micronucleated erythrocytes were observed in male mice, although a significant increase was found in females at high doses .

Case Study 1: Carcinogenicity

A significant study highlighted the carcinogenic potential of alpha-methylstyrene. Female B6C3F1 mice exhibited increased incidences of hepatocellular adenomas and carcinomas following prolonged exposure to AMS. This finding underscores the need for caution when handling this compound in industrial settings .

Case Study 2: Renal Toxicity

In a case involving occupational exposure, workers exposed to high concentrations of alpha-methylstyrene reported symptoms consistent with renal toxicity. Clinical evaluations revealed elevated kidney function markers, aligning with findings from animal studies regarding hyaline droplet nephropathy .

Summary of Findings

| Study Type | Species | Exposure Duration | Concentration (ppm) | Key Findings |

|---|---|---|---|---|

| 3-Month Inhalation | Rats | 14 weeks | 0, 75, 150, 300, 600, 1000 | Increased kidney weights; renal toxicity |

| 2-Year Inhalation | Rats & Mice | 105 weeks | 0, 100, 300, 600 | Kidney tumors in males; liver tumors in females |

| Genetic Toxicology | Mice | Varies | High doses | Increased sister chromatid exchanges; not mutagenic |

Propriétés

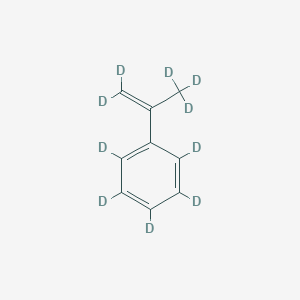

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,1,3,3,3-pentadeuterioprop-1-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3/i1D2,2D3,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLMUPLGERFSHI-PWOCOICVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.